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Compound of Interest

Compound Name: 3-Methyldiaziridine

Cat. No.: B15470268 Get Quote

Disclaimer: Specific experimental data for 3-methyldiaziridine is limited in publicly available

literature. This guide provides information based on the known properties of mono-

alkyldiaziridines and theoretical studies, offering insights into its expected physical and

chemical characteristics.

Introduction
Diaziridines are a class of three-membered heterocyclic organic compounds containing two

nitrogen atoms in the ring. These strained rings exhibit unique chemical reactivity, making them

intriguing building blocks in organic synthesis and medicinal chemistry. 3-methyldiaziridine, a

simple mono-alkyl substituted diaziridine, is a volatile and highly reactive molecule. Its

chemistry is dominated by the inherent ring strain and the presence of two nucleophilic nitrogen

atoms. This technical guide serves as a resource for researchers, scientists, and drug

development professionals, providing a comprehensive overview of the predicted physical and

chemical properties of 3-methyldiaziridine, along with general experimental protocols and

reactivity pathways applicable to this class of compounds.

Physical and Chemical Properties
Quantitative data for 3-methyldiaziridine is not readily available. The following table

summarizes the predicted and inferred properties based on related compounds and theoretical

calculations.
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Property Predicted/Inferred Value Notes

Molecular Formula C₂H₆N₂ -

Molecular Weight 58.08 g/mol
Calculated from the molecular

formula.

Boiling Point
Estimated to be low, likely

volatile at room temperature.

Simple diaziridines have low

boiling points. For example,

the parent diaziridine is a gas

at room temperature. Alkyl

substitution will increase the

boiling point.

Melting Point Not available.
Likely to be a liquid at standard

temperature and pressure.

pKa Estimated to be around 4-6.

Diaziridines are weakly basic

due to the nitrogen lone pairs.

The exact pKa is influenced by

the methyl group's electron-

donating effect.

Solubility

Expected to be soluble in

water and common organic

solvents.

The presence of two nitrogen

atoms capable of hydrogen

bonding suggests water

solubility.

Stability

Unstable, particularly in the

presence of acids or upon

heating.

The high ring strain makes it

prone to decomposition and

polymerization. 3-

Alkyldiaziridines are known to

be less stable than their 3,3-

dialkyl counterparts.[1]

Spectroscopic Data (Predicted)
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Spectroscopy Predicted Features

¹H NMR

- A doublet for the methyl protons (CH₃) coupled

to the adjacent ring proton.- A quartet for the

ring proton at the 3-position (CH) coupled to the

methyl group.- Signals for the two N-H protons,

which may be broad and their chemical shift

dependent on solvent and concentration. The

presence of stereoisomers due to slow nitrogen

inversion could lead to more complex spectra.[2]

[3]

¹³C NMR

- A signal for the methyl carbon (CH₃).- A signal

for the ring carbon at the 3-position (CH). The

chemical shift would be influenced by the

electronegativity of the adjacent nitrogen atoms.

IR Spectroscopy

- N-H stretching vibrations in the range of 3200-

3400 cm⁻¹.- C-H stretching vibrations for the

methyl and ring C-H bonds around 2800-3000

cm⁻¹.- N-H bending vibrations around 1600

cm⁻¹.

Mass Spectrometry

- A molecular ion peak (M⁺) at m/z = 58.-

Fragmentation patterns would likely involve the

loss of the methyl group (M-15) and cleavage of

the strained ring.

Experimental Protocols
Detailed experimental protocols for the synthesis of 3-methyldiaziridine are not well-

documented due to its instability. However, a general approach for the synthesis of 3-

alkyldiaziridines can be adapted.[1][4]

General Synthesis of 3-Alkyldiaziridines from Aldehydes

This method involves the reaction of an aldehyde with ammonia and an aminating agent, such

as hydroxylamine-O-sulfonic acid (HOSA), in a suitable solvent system.
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Materials:

Acetaldehyde

Ammonia (aqueous or gaseous)

Hydroxylamine-O-sulfonic acid (HOSA)

Methanol or water as solvent

Sodium hydroxide or other base for pH adjustment

Diethyl ether or other suitable extraction solvent

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

A solution of acetaldehyde in methanol is cooled in an ice bath.

Aqueous ammonia is added dropwise to the acetaldehyde solution while maintaining the low

temperature.

A freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid is then added slowly

to the reaction mixture. The pH of the solution should be carefully monitored and maintained

in the basic range (pH 8-10) by the addition of a base like sodium hydroxide.

The reaction is stirred at a low temperature for several hours.

The reaction mixture is then extracted with diethyl ether.

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and

the solvent is carefully removed under reduced pressure at a low temperature to yield the

crude 3-methyldiaziridine.

Purification: Purification of 3-methyldiaziridine is challenging due to its volatility and instability.

Low-temperature distillation or chromatography on a deactivated support may be attempted

with caution.
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Reactivity and Potential Applications
The reactivity of 3-methyldiaziridine is governed by its strained ring system. It can undergo a

variety of transformations, primarily involving ring opening or reactions at the nitrogen atoms.

N-Functionalization: The nitrogen atoms can be alkylated, acylated, or otherwise

functionalized.

Ring Opening: The strained C-N and N-N bonds can be cleaved under various conditions.

Acid-catalyzed hydrolysis leads to the formation of acetaldehyde and hydrazine. Reductive

ring opening can yield 1,2-diaminopropane.

Oxidation: Oxidation of diaziridines is a common method to synthesize the corresponding

diazirines, which are more stable three-membered heterocycles containing a C-N=N unit.

Diazirines are valuable photoaffinity labeling reagents used in drug development to identify

the binding partners of bioactive molecules.[5]

Signaling Pathways and Drug Development
There is no direct evidence of 3-methyldiaziridine being involved in specific signaling

pathways. However, the diaziridine motif is of interest to drug development professionals

primarily as a precursor to diazirine-based photoaffinity probes. These probes are designed to

be structurally similar to a drug of interest and are used to covalently label their biological

targets upon photoactivation. This technique is invaluable for target identification and validation

in drug discovery.

Diagrams

Acetaldehyde

Aminal IntermediateAmmonia (NH3)

Hydroxylamine-O-sulfonic acid (HOSA)

3-Methyldiaziridine

Intramolecular
cyclization
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Caption: General synthesis of 3-methyldiaziridine.
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Caption: Key reactivity pathways of diaziridines.

Conclusion
3-Methyldiaziridine, as a representative of mono-alkyldiaziridines, is a highly reactive and

challenging compound to handle. While specific experimental data is scarce, its predicted

properties and reactivity patterns, based on the broader class of diaziridines, highlight its

potential as a synthetic intermediate. The primary interest for drug development professionals

lies in the conversion of diaziridines to diazirines, which are powerful tools for chemical biology

and drug discovery. Further research into the stabilization and controlled reactivity of simple

diaziridines could unlock new applications for this fascinating class of strained heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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